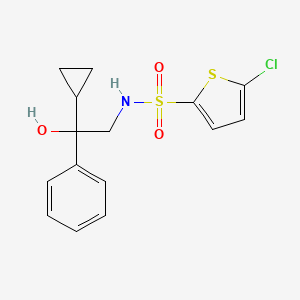
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their antibacterial properties and their ability to inhibit enzymes like carbonic anhydrase, which is a target for glaucoma treatment .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the coupling of an amine with a sulfonyl chloride. In the context of the provided papers, similar compounds have been synthesized through multi-step processes. For instance, a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides in an aqueous medium, followed by the addition of electrophiles at room temperature to yield N-benzyl/ethyl substituted derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be employed, with the appropriate precursors and reaction conditions tailored to introduce the cyclopropyl and phenylethyl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The specific substituents on the aromatic ring or the amine can significantly influence the compound's properties and biological activity. For example, the presence of a chloro substituent on the aromatic ring, as seen in the compound of interest, can affect the molecule's electron distribution and reactivity . The cyclopropyl and phenylethyl groups would add steric bulk and could influence the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and amine groups. These compounds can undergo nucleophilic substitution reactions, where the sulfonyl group can be attacked by nucleophiles. Additionally, the amine group can be modified through reactions with electrophiles, allowing for the synthesis of a wide range of substituted derivatives, as demonstrated in the synthesis of N-benzyl/ethyl substituted aryl sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and various alkyl or aryl groups can affect the compound's solubility, melting point, and stability. For instance, the introduction of methoxyethyl groups was found to enhance water solubility and minimize pigment binding in the iris, which is crucial for ocular drug delivery . The specific physical and chemical properties of "5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide" would need to be determined experimentally, but it is likely that the hydroxy group would increase solubility in polar solvents, and the bulky substituents could affect the compound's overall stability and reactivity.
Aplicaciones Científicas De Investigación
Topical Ocular Hypotensive Activity
Research on thiophene sulfonamide derivatives, including 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide, has shown promising results in the treatment of glaucoma. These compounds are evaluated for their potency in inhibiting carbonic anhydrase, a key enzyme in the management of intraocular pressure, demonstrating their potential as topical ocular hypotensive agents (Prugh et al., 1991).
Antimicrobial and Urease Inhibition Properties
Another study focused on the synthesis of thiophene sulfonamide derivatives and their applications in inhibiting urease activity and demonstrating antimicrobial properties. The research found that the substitution pattern and electronic effects of different functional groups on these compounds significantly influenced their overall effectiveness (Noreen et al., 2017).
Cerebrovasodilation and Anticonvulsant Activities
Thiophene-2-sulfonamides have also been studied for their cerebrovasodilatation properties, indicating potential use in managing conditions like epilepsy. Some derivatives of this compound class have shown high anticonvulsant activities, with one specific analogue demonstrating a significant increase in cerebral blood flow in animal models (Barnish et al., 1981).
Cytotoxicity in Cancer Research
In cancer research, thiophene sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This highlights their potential application in the development of new chemotherapeutic agents (Arsenyan et al., 2016).
Propiedades
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c16-13-8-9-14(21-13)22(19,20)17-10-15(18,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,17-18H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGVEBZPWOFCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


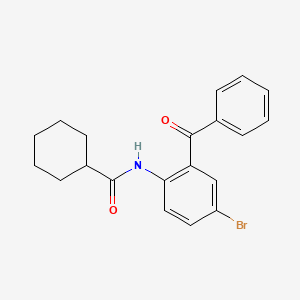


![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)



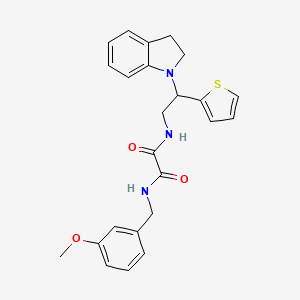
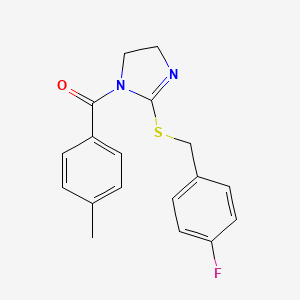
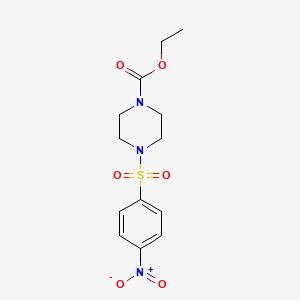
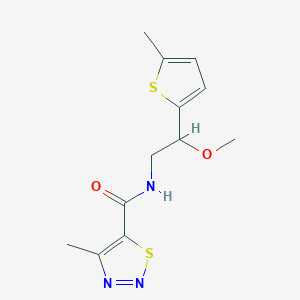

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)